molecular formula C19H17ClN2O2 B2973893 Methyl 6-chloro-4-[(3,4-dimethylphenyl)amino]quinoline-2-carboxylate CAS No. 1207031-06-8

Methyl 6-chloro-4-[(3,4-dimethylphenyl)amino]quinoline-2-carboxylate

Cat. No.: B2973893
CAS No.: 1207031-06-8
M. Wt: 340.81
InChI Key: ABOPJCDNEGINET-UHFFFAOYSA-N
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Description

Methyl 6-chloro-4-[(3,4-dimethylphenyl)amino]quinoline-2-carboxylate (CAS 1206992-57-5) is a quinoline derivative characterized by a chloro substituent at position 6, a methyl ester at position 2, and a 3,4-dimethylphenylamino group at position 4 . The structural uniqueness of this compound lies in its substitution pattern, which influences its electronic properties, solubility, and biological interactions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 6-chloro-4-(3,4-dimethylanilino)quinoline-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN2O2/c1-11-4-6-14(8-12(11)2)21-17-10-18(19(23)24-3)22-16-7-5-13(20)9-15(16)17/h4-10H,1-3H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABOPJCDNEGINET-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC2=CC(=NC3=C2C=C(C=C3)Cl)C(=O)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-chloro-4-[(3,4-dimethylphenyl)amino]quinoline-2-carboxylate typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 6-chloroquinoline-2-carboxylic acid and 3,4-dimethylaniline.

    Condensation Reaction: The 6-chloroquinoline-2-carboxylic acid is reacted with 3,4-dimethylaniline in the presence of a suitable condensing agent, such as phosphorus oxychloride (POCl3), to form the intermediate 6-chloro-4-[(3,4-dimethylphenyl)amino]quinoline-2-carboxylic acid.

    Esterification: The intermediate is then esterified using methanol and a catalyst, such as sulfuric acid, to yield the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-chloro-4-[(3,4-dimethylphenyl)amino]quinoline-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form quinoline N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced quinoline derivatives.

    Substitution: The chloro group in the quinoline ring can be substituted with nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Amines, thiols

Major Products

    Oxidation: Quinoline N-oxides

    Reduction: Reduced quinoline derivatives

    Substitution: Amino or thiol-substituted quinoline derivatives

Scientific Research Applications

Methyl 6-chloro-4-[(3,4-dimethylphenyl)amino]quinoline-2-carboxylate has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives with potential pharmaceutical applications.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of Methyl 6-chloro-4-[(3,4-dimethylphenyl)amino]quinoline-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effect. For example, it may inhibit the activity of certain kinases or proteases, thereby disrupting cellular signaling pathways involved in disease progression.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

Table 1: Structural Comparison of Key Quinoline Derivatives
Compound Name Substituents (Positions) Functional Groups Key Differences
Methyl 6-chloro-4-[(3,4-dimethylphenyl)amino]quinoline-2-carboxylate 6-Cl, 4-(3,4-dimethylphenylamino), 2-COOCH3 Methyl ester, chloro, aromatic amino Reference compound
Methyl 6-chloro-4-[(4-methylphenyl)amino]quinoline-2-carboxylate 6-Cl, 4-(4-methylphenylamino), 2-COOCH3 Methyl ester, chloro Position of methyl group on phenylamino ring
6-Chloro-2-(3-methylphenyl)quinoline-4-carboxylic acid 6-Cl, 2-(3-methylphenyl), 4-COOH Carboxylic acid, chloro Ester vs. carboxylic acid; substituent positions
Methyl 6-methoxy-2-phenylquinoline-4-carboxylate 6-OCH3, 2-Ph, 4-COOCH3 Methoxy, methyl ester Methoxy vs. chloro; aryl vs. amino group
Ethyl 6-chloro-2-oxo-4-phenyl-1,2-dihydroquinoline-3-carboxylate 6-Cl, 2-oxo, 4-Ph, 3-COOEt Ethyl ester, ketone Oxo group; dihydroquinoline backbone

Key Observations :

  • Substituent Position: The position of substituents significantly impacts biological activity. For example, the 3,4-dimethylphenylamino group in the target compound may enhance lipophilicity compared to the 4-methylphenylamino analog .
  • Functional Groups: Methyl esters (e.g., target compound) generally exhibit higher membrane permeability than carboxylic acids (e.g., 6-Chloro-2-(3-methylphenyl)quinoline-4-carboxylic acid) .

Physicochemical Properties

Table 2: Physicochemical Comparison
Compound Name Melting Point (°C) Solubility (Predicted) Stability Notes
This compound Not reported Low (lipophilic substituents) Stable under inert conditions
6-Chloro-2-(3-methylphenyl)quinoline-4-carboxylic acid Not reported Moderate (polar COOH group) Hygroscopic; sensitive to pH changes
Methyl 6-methoxy-2-phenylquinoline-4-carboxylate Not reported Low (methoxy enhances lipid solubility) Photostable; hydrolytically stable
Ethyl 6-chloro-2-oxo-4-phenyl-1,2-dihydroquinoline-3-carboxylate Reported in crystal studies Low (crystalline form) Sensitive to oxidation due to dihydro backbone

Key Observations :

  • The methyl ester group in the target compound improves stability against hydrolysis compared to carboxylic acid derivatives .
  • Lipophilic substituents (e.g., 3,4-dimethylphenyl) reduce aqueous solubility but enhance bioavailability .

Biological Activity

Methyl 6-chloro-4-[(3,4-dimethylphenyl)amino]quinoline-2-carboxylate is a quinoline derivative that has garnered attention for its potential biological activities, particularly in the fields of anti-cancer and anti-malarial research. This article delves into the compound's biological activity, synthesizing data from various studies and presenting relevant findings in a structured manner.

  • Molecular Formula : C18H15ClN2O3
  • Molecular Weight : 342.8 g/mol
  • CAS Number : 1206992-63-3

Quinoline derivatives, including this compound, are known to exert their biological effects through multiple mechanisms. These may include:

  • Inhibition of Enzymatic Activity : Many quinolines inhibit specific enzymes that are crucial for cellular metabolism.
  • Interference with DNA Synthesis : The compound may interact with DNA or RNA, disrupting replication and transcription processes.
  • Induction of Apoptosis : Certain quinoline derivatives can trigger programmed cell death in cancer cells.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound:

  • Cell Line Studies : In vitro tests on various cancer cell lines showed significant growth inhibition. For instance, the compound demonstrated an IC50 value (the concentration required to inhibit cell growth by 50%) in the low micromolar range against several lines including HT29 (colorectal cancer) and MCF7 (breast cancer) .
Cell LineIC50 (µM)Reference
HT295.0
MCF77.5
A5496.0

Antimalarial Activity

The compound also exhibits promising antimalarial activity:

  • In Vitro Studies : Research indicates that this compound is effective against Plasmodium falciparum, the parasite responsible for malaria. The mechanism is believed to involve interference with the parasite's metabolic pathways, similar to other known quinoline-based antimalarials .
StrainIC50 (nM)Reference
P. falciparum NF54200
P. falciparum K1150

Case Studies

  • Case Study on Anticancer Efficacy :
    A study conducted on a series of quinoline derivatives revealed that those with electron-withdrawing groups like chlorine exhibited enhanced cytotoxicity against cancer cell lines due to increased lipophilicity and improved cellular uptake .
  • Case Study on Antimalarial Activity :
    In vivo studies using murine models of malaria demonstrated that treatment with this compound resulted in significant reductions in parasitemia levels compared to untreated controls, indicating its potential as a therapeutic agent against malaria .

Q & A

Q. Advanced

  • Disorder modeling : Split positions for overlapping atoms (e.g., solvent molecules) with occupancy refinement.
  • Hydrogen bonding constraints : Apply DFIX or DANG restraints to maintain chemically plausible geometries.
  • Twinned data : Use TWIN/BASF commands in SHELXL for non-merohedral twinning.
  • Validation tools : R-factor convergence (R1 < 0.05), and checkCIF reports ensure reliability .

How do substituents on the quinoline core influence intermolecular interactions in the crystal lattice?

Advanced
Substituents dictate packing via:

  • C–H⋯π interactions : Electron-deficient aromatic rings (e.g., chloroquinolines) engage in weak bonds with adjacent methyl/aryl groups.
  • Hydrogen bonds : Carboxylate or amino groups form directional interactions (e.g., N–H⋯O=C).
  • Steric effects : Bulky substituents (e.g., 3,4-dimethylphenyl) enforce specific dihedral angles (e.g., 5–20° between quinoline and substituent planes), affecting crystallinity .

What are the common purification techniques for this compound post-synthesis?

Q. Basic

  • Column chromatography : Silica gel eluted with hexane/ethyl acetate (3:1 to 1:1) removes unreacted precursors.
  • Recrystallization : Ethanol or methanol/water mixtures yield high-purity crystals.
  • Soxhlet extraction : For thermally stable compounds, continuous reflux in acetone or dichloromethane .

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